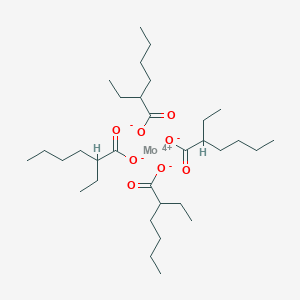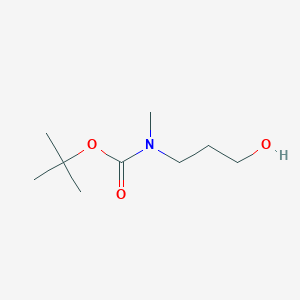
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Übersicht
Beschreibung
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is a chemical compound with significant research interest in various fields of chemistry, including organic synthesis and molecular structure analysis. Its unique structure has implications in different chemical reactions and properties.
Synthesis Analysis
- The synthesis of compounds related to 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol often involves complex reactions, such as the RhI-catalyzed formation of diastereoisomers from related compounds (Sakai et al., 1991).
Molecular Structure Analysis
- X-ray diffraction analysis has been used to determine the molecular and crystal structures of derivatives of 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, revealing details like orthorhombic crystals and cyclohexanone ring conformation (Kutulya et al., 2008).
Chemical Reactions and Properties
- Studies on related compounds have shown various chemical reactions, like cycloadditions leading to stereoselective entries into bicyclic structures and novel thermal migrations (Singh et al., 2008).
Physical Properties Analysis
- The physical properties of related compounds, including mesomorphic behavior, have been explored to understand the influence of molecular structure on physical characteristics (Percec & Kawasumi, 1993).
Chemical Properties Analysis
- Research on compounds with similar structures has delved into the chemical properties, such as hydroxyl-directed synthesis and the role of various catalysts in forming fused dihydrofurans (Phukon et al., 2023).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Cytoprotective Properties : This compound, identified as a bioactive molecule from Decalepis hamiltonii roots, exhibits potent antioxidant and cytoprotective properties. These properties can potentially benefit human health and prevent diseases involving oxidative stress (Srivastava, Rao, & Shivanandappa, 2012).
Pharmacokinetics in Anaplastic Lymphoma Kinase Inhibitors : The compound's hydrolysis-mediated clearance significantly impacts the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Stable analogs of this compound show reduced potency but increased stability in mouse plasma (Teffera et al., 2013).
Cleavage and Isomerization in Chemical Reactions : In a study, a dinuclear Zn(II) complex was shown to promote the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates by a common cyclic phosphate intermediate, leading to isomeric products (Tsang et al., 2009).
Synthesis of Cyclic Carbonates and Carbonyl Products : PdCl2PN catalyzes the alkoxycarbonylation of diols to synthesize new alkoxycarbonyl complexes, which can be converted into cyclic carbonates or other valuable carbonyl products (Giannoccaro et al., 2006).
Formation of Acyclic Nitroazole Nucleosides : This compound has potential applications in the synthesis of acyclic nitroazole nucleosides and their incorporation into oligonucleotides, which is relevant for nucleic acid therapeutics (Walczak, Wamberg, & Pedersen, 2004).
Synthesis of Thermoplastic Polyester-Urethane Elastomers : Modified amino acid-derived diols, potentially including this compound, are used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. These materials have improved properties for various applications (Brannigan, Walder, & Dove, 2017).
Synthesis of Natural Products : The compound has been used in the synthesis and study of natural products, offering insights into new rearrangements for 1,4-dicarbonyl synthesis (Valente et al., 2009).
Catalytic Transfer Hydrogenation in Bio-Oil Processing : In the field of bio-oil processing, the compound plays a role in the catalytic transfer hydrogenation for stabilization of bio-oil oxygenates (Kannapu et al., 2015).
Eigenschaften
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANCZQSRUGHECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1O)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974063 | |
| Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |
CAS RN |
58506-22-2, 103665-38-9 | |
| Record name | 1,2-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 135 °C | |
| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)

![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)










